molecular formula C21H20N2O3S2 B2871851 Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate CAS No. 392322-65-5

Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate

Cat. No. B2871851
M. Wt: 412.52
InChI Key: FPGBYIWSOXSLTM-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound you mentioned contains a thiazole ring, which is likely to contribute to its biological activity.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and the conditions under which it is reacted. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring .

Scientific Research Applications

Antitumor Activity

Thiazole derivatives have been synthesized and evaluated for their antitumor activity. For example, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated potential anticancer activity against various human tumor cell lines. Notably, certain analogs exhibited remarkable activity against leukemia cell lines, indicating the potential of thiazole derivatives as anticancer agents (El-Subbagh, Abadi, & Lehmann, 1999).

Antimicrobial Study

Thiazole compounds have also been explored for their antimicrobial properties. Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and showed activity against various strains of bacteria and fungi. This suggests the utility of thiazole derivatives in developing new antimicrobial agents, which could be applicable to the compound (Desai, Bhatt, & Joshi, 2019).

Synthesis and Drug-Likeness

Recent studies have synthesized novel thiazole derivatives and evaluated their binding profiles and drug-likeness for potential medical applications. For instance, novel thiazole compounds have been assessed for their inhibitory activity against key proteins involved in diseases like COVID-19, demonstrating their potential as drug candidates (Nagarajappa et al., 2022).

Inhibitors for Tuberculosis

Thiazole-aminopiperidine hybrid analogues have been designed, synthesized, and evaluated as inhibitors against Mycobacterium tuberculosis, showcasing the potential of thiazole derivatives in treating tuberculosis. Some compounds have shown promising activity in vitro assays, suggesting their applicability in developing new tuberculosis treatments (Jeankumar et al., 2013).

Future Directions

Thiazoles and their derivatives have been extensively studied for their diverse biological activities . Future research on “Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate” could involve investigating its biological activity, optimizing its synthesis, and studying its mechanism of action.

properties

IUPAC Name

ethyl 4-phenyl-2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-2-26-20(25)19-18(15-9-5-3-6-10-15)23-21(28-19)22-17(24)13-14-27-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGBYIWSOXSLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCSC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate

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